6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine
Description
This compound features a pyridazine core substituted with a piperazine ring bearing a 3,4-dimethylbenzoyl group and an aminopyridin-3-yl moiety.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-16-5-6-18(14-17(16)2)22(29)28-12-10-27(11-13-28)21-8-7-20(25-26-21)24-19-4-3-9-23-15-19/h3-9,14-15H,10-13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLKXIUQPHJQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves coupling the piperazine derivative with pyridazin-3-amine under suitable reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing continuous flow chemistry techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridazin-3-amine moiety using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant activity against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study : In vitro studies showed that the compound inhibited cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range. This suggests that it may serve as a lead compound for further development in cancer therapeutics.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Findings : A study reported that derivatives of this compound exhibited potent inhibition of monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters. One derivative showed an IC50 value of 0.013 µM against MAO-B, indicating its potential utility in treating neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 3,4-Dimethylbenzoyl | High | 0.015 | Enhances binding affinity |
| Piperazine | Essential | - | Provides structural stability |
| Pyridin-3-yl | Moderate | 0.039 | Critical for enzyme interaction |
Applications in Drug Development
Given its diverse biological activities, 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine is being explored for several applications:
- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.
- Neurological Disorders : Potential use in treatments for Alzheimer’s and other neurodegenerative diseases due to its MAO inhibition.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, warranting further investigation.
Mechanism of Action
The mechanism of action of 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, its anti-tubercular activity is attributed to its ability to interfere with the metabolic pathways of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Data Tables
Table 1. Key Physical and Chemical Properties
*Calculated based on structural similarity.
Biological Activity
6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring and a pyridazine moiety, which contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential development as a pharmaceutical agent.
Chemical Structure and Properties
The molecular formula of this compound is C23H28N4O, with a molecular weight of approximately 392.5 g/mol. The structure includes:
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms, known for enhancing pharmacokinetic properties. |
| Pyridazine Moiety | A six-membered ring with two adjacent nitrogen atoms, often associated with various biological activities. |
| 3,4-Dimethylbenzoyl Group | An aromatic substituent that may influence the compound's binding affinity to biological targets. |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as receptors and enzymes. Preliminary studies suggest that it may exhibit:
- Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Properties : Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis.
- Antimicrobial Effects : The presence of the piperazine ring has been linked to antimicrobial activity against bacterial strains.
Research Findings
Recent studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- In Vitro Studies :
- Compounds with piperazine and pyridazine structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease research. For instance, related compounds showed IC50 values ranging from 5 to 15 μM against AChE, indicating significant inhibitory potential .
- In Vivo Studies :
Case Studies
Several case studies highlight the biological relevance of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
